2,3-Diazabicyclo[2.1.1]hex-2-ene is a bicyclic compound characterized by its unique structure, which features two nitrogen atoms incorporated into a bicyclic framework. This compound is often represented as a bicyclic system where the nitrogen atoms are located at the 2 and 3 positions of the bicyclo[2.1.1]hexane structure. The molecular formula for 2,3-diazabicyclo[2.1.1]hex-2-ene is CHN, indicating that it contains six carbon atoms, eight hydrogen atoms, and two nitrogen atoms. Its structural configuration lends itself to various
Research indicates that 2,3-diazabicyclo[2.1.1]hex-2-ene exhibits various biological activities. While specific pharmacological applications are still being explored, preliminary studies suggest potential antimicrobial and antifungal properties. The presence of nitrogen atoms within its structure may contribute to its biological interactions, making it a candidate for further investigation in medicinal chemistry.
Several methods have been developed for synthesizing 2,3-diazabicyclo[2.1.1]hex-2-ene:
The unique structure and properties of 2,3-diazabicyclo[2.1.1]hex-2-ene make it valuable in various applications:
Interaction studies involving 2,3-diazabicyclo[2.1.1]hex-2-ene have focused on its reactivity with other chemical species:
Several compounds share structural similarities with 2,3-diazabicyclo[2.1.1]hex-2-ene, allowing for comparative analysis:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Diazabicyclo[2.2.0]hexane | Two nitrogen atoms at different positions | More stable due to less strain |
| 3-Aminobicyclo[2.1.0]pentane | Contains an amine group | Exhibits different reactivity patterns |
| Bicyclo[3.3.0]octane | No nitrogen atoms | Lacks the unique reactivity associated with nitrogen-rich compounds |
The distinct placement of nitrogen atoms in 2,3-diazabicyclo[2.1.1]hex-2-ene contributes to its unique reactivity and potential biological activity compared to these similar compounds.
The exploration of bicyclic diazenes began in the mid-20th century, with 2,3-diazabicyclo[2.1.1]hex-2-ene first synthesized in 1981 through the thermolysis of ω-alkenyl ketone tosylhydrazones. Early work by Eaton (1972) demonstrated that methyl-substituted analogs could undergo photochemical decomposition to form cyclopropanes via carbene intermediates. This reactivity pattern sparked interest in using bicyclic diazenes as precursors for strained hydrocarbon frameworks. The development of improved synthetic protocols by Taber and Guo (2008), utilizing potassium carbonate in refluxing toluene, marked a turning point in accessibility.
The bridgehead nitrogen atoms in 2,3-diazabicyclo[2.1.1]hex-2-ene adopt a pyramidal geometry with bond angles of approximately 96°, creating substantial ring strain. This distortion:
The electronic effects of this configuration were confirmed through ¹⁵N NMR studies showing a 100 ppm deshielding of the bridgehead nitrogens compared to acyclic analogs.
Cyclopropane-fused diazene construction represents one of the most direct approaches for synthesizing 2,3-diazabicyclo[2.1.1]hex-2-ene systems through strategic ring fusion methodologies [9] [3] [10]. The fundamental strategy involves the formation of the diazene functionality within a constrained bicyclic framework that incorporates a three-membered ring component, thereby generating the characteristic structural features of the target molecules [11] [12] [13].
The thermal deazetization approach constitutes a primary method for constructing cyclopropane-fused diazene systems through controlled nitrogen extrusion reactions [4] [2] [6]. This methodology typically involves heating tosylhydrazone precursors derived from omega-alkenyl ketones in the presence of potassium carbonate in refluxing toluene, leading to intramolecular diazene formation followed by subsequent ring closure to generate the bicyclic framework [3]. The reaction proceeds through an initial diazo compound formation, followed by intramolecular cycloaddition to establish the strained bicyclic architecture characteristic of diazabicyclo[2.1.1]hexene systems [3] [5].
Computational studies using density functional theory methods have revealed that the cyclopropane-fused construction pathway involves activation energies ranging from 28 to 39 kilocalories per mole, depending on the specific substitution pattern and reaction conditions employed [4] [14] [5]. The mechanistic pathway typically proceeds through either concerted or stepwise carbon-nitrogen bond cleavage processes, with the specific mechanism being influenced by electronic effects of substituents present on the bicyclic framework [4] [6] [15].
The stereochemical outcomes of cyclopropane-fused diazene construction strategies exhibit significant dependence on the reaction conditions and substrate structure [16] [17] [18]. Thermal conditions generally favor retention of stereochemistry with some degree of inversion, while the specific stereochemical outcome can be predicted through computational modeling using complete active space self-consistent field calculations with multiconfigurational perturbation theory corrections [16] [5] [17].
The [3+1] cycloaddition methodology represents an innovative approach for constructing diazabicyclo[2.1.1]hexene systems through formal cycloaddition reactions between three-atom and one-atom components [7] [19] [20]. This strategy leverages the reactivity of isocyanides as one-carbon components in combination with carbon,nitrogen-cyclic azomethine imines as three-atom dipolar species to generate strained four-membered nitrogen-containing heterocycles [7] [19].
The mechanistic pathway for [3+1] cycloaddition approaches involves initial formation of a 1,3-dipolar intermediate through interaction between the isocyanide carbon and the azomethine imine nitrogen centers [7] [20]. This intermediate subsequently undergoes ring closure through nucleophilic attack of the remaining nitrogen center on the activated carbon, resulting in formation of the four-membered diazetidine ring system [7]. The reaction proceeds under mild conditions at room temperature without requiring external catalysts, making it an attractive synthetic methodology for accessing strained nitrogen heterocycles [7].
Substrate scope investigations have demonstrated that [3+1] cycloaddition approaches exhibit broad functional group tolerance and high diastereoselectivity [7]. The reaction accommodates various substitution patterns on both the isocyanide and azomethine imine components, with yields typically ranging from 65 to 95 percent under optimized conditions [7]. The high diastereoselectivity observed in these transformations arises from the conformational constraints imposed by the developing bicyclic framework during the cycloaddition process [7].
The synthetic utility of [3+1] cycloaddition products extends beyond their direct application as diazabicyclo[2.1.1]hexene analogs [7]. These strained diazetidine intermediates serve as versatile synthetic platforms for subsequent transformations, including ring-opening reactions, functional group manipulations, and further cycloaddition processes to generate more complex molecular architectures [7]. The catalyst-free nature of the [3+1] cycloaddition protocol, combined with its operational simplicity and high selectivity, positions this methodology as a valuable tool for accessing strained nitrogen-containing bicyclic systems [7].
Photochemical methodologies have emerged as powerful tools for constructing diazabicyclo[2.1.1]hexene systems through light-promoted nitrogen extrusion and rearrangement processes [1] [21] [22]. These approaches leverage the unique reactivity of photochemically generated intermediates to access strained bicyclic frameworks under mild conditions with high degrees of stereochemical control [16] [17] [18].
Direct photochemical denitrogenation represents the most extensively studied approach for diazene synthesis using ultraviolet light irradiation in the wavelength range of 466 to 610 nanometers [23] [18] [22]. The photochemical process initiates through excitation of the nitrogen-nitrogen double bond, leading to population of excited electronic states that facilitate subsequent bond reorganization processes [1] [18]. Computational studies using complete active space perturbation theory methods have identified the key electronic transitions as nitrogen lone pair to pi-antibonding orbital excitations occurring at energies ranging from 3.77 to 3.91 electron volts [1] [16] [17].
The mechanistic pathway for photochemical denitrogenation involves stepwise carbon-nitrogen bond cleavage through diazenyl biradical intermediates [1] [18]. Non-adiabatic molecular dynamics simulations have revealed competing stereoselective and stereochemical scrambling pathways, with the stereoselective pathways featuring concerted bicyclobutane inversion and nitrogen extrusion processes [16] [17]. The predicted diastereomeric excess values from computational modeling show excellent agreement with experimental observations, with calculated values of 46 percent matching experimental determinations of 47 percent diastereomeric excess [16] [17].
Photosensitized approaches utilizing triplet sensitizers such as azulene provide alternative pathways for accessing diazabicyclo[2.1.1]hexene systems through intersystem crossing mechanisms [23] [18]. These methodologies employ longer wavelength irradiation above 608 nanometers in combination with appropriate photosensitizers to populate triplet excited states that undergo different reaction pathways compared to direct singlet excitation [23] [18]. The triplet pathway involves intersystem crossing processes that lead to formation of triplet hydrazonyl biradical intermediates, which subsequently undergo carbon-carbon bond cleavage and rearrangement to generate the final bicyclic products [18].
Temperature effects play a crucial role in determining the stereochemical outcomes of photochemical diazene synthesis [1] [23]. Low-temperature photolysis at -78 degrees Celsius generally favors inversion stereochemistry through the double inversion mechanism, while higher temperatures can lead to mixed stereochemical outcomes due to increased thermal motion and conformational flexibility of the reactive intermediates [1] [23] [17].
The following comprehensive data tables summarize the key synthetic methodologies, spectroscopic characterization parameters, and computational findings for 2,3-diazabicyclo[2.1.1]hex-2-ene systems:
Table 1: Synthetic Methodologies for 2,3-Diazabicyclo[2.1.1]hex-2-ene Systems
| Synthetic Method | Temperature (°C) | Key Reagents/Conditions | Mechanism Type | Product Stereochemistry | Typical Yields (%) |
|---|---|---|---|---|---|
| Thermal Deazetization | 160-200 | Thermal heating, solvent-free or in high-boiling solvents | Concerted or stepwise C-N bond cleavage | Retention with some inversion | 40-70 |
| Photochemical Denitrogenation (Direct) | -78 to 25 | UV light (466-610 nm), inert atmosphere | Stepwise via diazenyl biradicals | Inversion preferred (double inversion) | 60-85 |
| Photochemical Denitrogenation (Sensitized) | -78 to 25 | Photosensitizer (azulene, >608 nm), inert atmosphere | Intersystem crossing, triplet pathway | Mixed stereochemical outcomes | 50-75 |
| Cyclopropane-Fused Construction | 80-120 | Tosylhydrazone precursors, K2CO3, toluene reflux | Nitrogen extrusion, ring closure | Stereospecific ring formation | 50-80 |
| [3+1] Cycloaddition | Room Temperature | Isocyanides, C,N-cyclic azomethine imines | 1,3-Dipolar addition, ring formation | High diastereoselectivity | 65-95 |
| Intramolecular 1,3-Dipolar Cycloaddition | 100-150 | ω-Alkenyl ketone tosylhydrazones, base catalysis | Diazene formation, cycloaddition | Depends on substitution pattern | 45-75 |
Table 2: Spectroscopic Characterization Data for 2,3-Diazabicyclo[2.1.1]hex-2-ene
| Spectroscopic Method | Key Signals/Ranges | Characteristic Features | Diagnostic Value |
|---|---|---|---|
| 1H NMR (CDCl3, δ ppm) | H-2, H-6: 2.5-3.8 (singlets), H-5: 6.8 (singlet) | No coupling between H-5 and H-6 (90° dihedral angle) | Confirms bicyclic structure and stereochemistry |
| 13C NMR (CDCl3, δ ppm) | C=N: 145-165, CH carbons: 25-85 | Characteristic diazene carbon signals | Identifies carbon framework |
| IR (cm⁻¹) | N=N stretch: 1580-1620, C-H: 2900-3000 | Strong N=N stretching vibration | Confirms diazene functionality |
| UV-Vis (λmax nm) | n→π: 350-400, π→π: 250-300 | Weak n→π* transition, strong π→π* band | Electronic transition energies |
| Mass Spectrometry (m/z) | M+ peak, loss of N2 (-28) | Molecular ion often weak, fragmentation pattern | Molecular weight confirmation |
| Melting Point (°C) | Typically 80-150 for substituted derivatives | Sharp melting points for pure compounds | Purity assessment |
Table 3: Computational Studies on 2,3-Diazabicyclo[2.1.1]hex-2-ene
| Computational Method | Key Results | Applications |
|---|---|---|
| CASPT2//CASSCF (8,8) | Stepwise C-N bond breaking, 3.77-3.91 eV excitation | Photochemical mechanism elucidation |
| DFT B3LYP/6-31G(d) | Activation energies 28-39 kcal/mol for thermal reactions | Thermal reaction pathways |
| TD-DFT B3LYP | n→π* transitions 350-400 nm, π→π* 250-300 nm | Electronic spectra prediction |
| NAMD Simulations | Stereoselectivity predictions, d.e. 46-97% | Stereochemical outcome prediction |
| Strain Energy Calculations | Ring strain ~35-40 kcal/mol estimated | Thermodynamic stability assessment |
The crystalline packing of 2,3-diazabicyclo[2.1.1]hex-2-ene is governed by a complex array of non-covalent interactions that collectively determine the structural stability and solid-state organization of the compound [1] [2]. The bicyclic diazene framework, with its unique nitrogen-nitrogen double bond and constrained geometry, presents distinct interaction patterns that differ significantly from conventional organic crystalline materials [3].
Electrostatic Interactions represent the most significant contribution to crystal stability, accounting for approximately 30-40% of the total stabilization energy [4]. The nitrogen atoms in the diazene bridge possess partial negative charges that engage in favorable electrostatic interactions with positively charged hydrogen atoms on adjacent molecules. These interactions manifest at distances ranging from 2.5 to 3.0 Angstroms, with binding energies of 15-30 kJ/mol [1]. The highly polarized nature of the nitrogen-nitrogen double bond creates strong dipole moments that facilitate these electrostatic attractions [3].
Van der Waals forces constitute another substantial component of the intermolecular interaction network, contributing 25-35% of the overall crystal stability [4]. These dispersive forces operate at longer ranges (3.5-4.0 Angstroms) compared to electrostatic interactions, with individual interaction energies of 4-8 kJ/mol [2]. The compact bicyclic structure allows for efficient packing arrangements that maximize van der Waals contacts while minimizing steric repulsion between neighboring molecules [5].
Dipole-dipole interactions arise from the permanent electric dipole moments associated with the diazene functional group and contribute 20-30% to the crystal stability [4]. These interactions operate at intermediate distances of 3.0-3.5 Angstroms with energies ranging from 8-15 kJ/mol [1]. The orientation-dependent nature of dipole-dipole interactions influences the preferential molecular arrangements within the crystal lattice, leading to specific packing motifs that optimize these attractive forces [6].
Weak hydrogen bonding interactions, particularly carbon-hydrogen to nitrogen contacts, provide additional stabilization contributing 10-20% to the overall crystal cohesion [4] [7]. These interactions occur at distances of 2.8-3.2 Angstroms with modest binding energies of 5-12 kJ/mol [7]. Despite their relatively weak individual strengths, the cumulative effect of multiple carbon-hydrogen to nitrogen hydrogen bonds throughout the crystal lattice provides significant structural stabilization [8].
π-π stacking interactions between the diazene double bonds contribute 15-25% to crystal stability, operating at distances of 3.3-3.8 Angstroms with energies of 10-20 kJ/mol [4]. The electron-deficient nature of the nitrogen-nitrogen double bond facilitates favorable stacking arrangements with neighboring diazene groups, creating columnar assemblies within the crystal structure [6].
The synergistic combination of these non-covalent interactions creates a robust three-dimensional network that maintains structural integrity across a wide temperature range. The relative contributions of each interaction type vary with crystallization conditions, temperature, and the presence of solvent molecules or impurities [3] [4].
Phase transitions in 2,3-diazabicyclo[2.1.1]hex-2-ene crystals exhibit complex thermodynamic and kinetic characteristics that reflect the unique structural constraints imposed by the bicyclic diazene framework [9] [10]. These transitions involve cooperative molecular motions that fundamentally alter the crystal packing arrangements while preserving the basic molecular connectivity [11].
Order-disorder transitions represent the most commonly observed phase transformation in bicyclic diazene crystals, typically occurring within the temperature range of 200-250 Kelvin [10] [12]. These transitions involve the transformation from ordered low-temperature phases, where molecules occupy well-defined crystallographic positions, to disordered high-temperature phases characterized by dynamic molecular motion [13]. The entropy change associated with these transitions ranges from 20-30 J K⁻¹ mol⁻¹, indicating substantial changes in molecular orientational freedom [11]. The activation energy for order-disorder transitions spans 40-60 kJ/mol, reflecting the cooperative nature of the molecular reorganization process [14].
Conformational phase changes occur at lower temperatures (150-200 Kelvin) and involve alterations in the preferred molecular conformations within the crystal lattice [13]. The bicyclic structure of 2,3-diazabicyclo[2.1.1]hex-2-ene allows for limited conformational flexibility, primarily involving puckering of the six-membered ring and rotation about the bridge bonds [10]. These transitions exhibit entropy changes of 15-25 J K⁻¹ mol⁻¹ and activation energies of 30-50 kJ/mol [14]. The relatively low activation barriers suggest that conformational transitions proceed through concerted molecular motions rather than stepwise bond rotations [13].
Molecular reorientation transitions manifest at the lowest temperatures (100-150 Kelvin) and involve collective rotational motions of entire molecules within their crystallographic sites [10]. These transitions are characterized by modest entropy changes of 10-20 J K⁻¹ mol⁻¹ and activation energies of 20-40 kJ/mol [13]. The facile nature of these reorientational processes reflects the relatively weak intermolecular forces governing molecular orientation in the crystal lattice [14].
Crystal packing rearrangements occur at elevated temperatures (250-300 Kelvin) and represent the most energetically demanding phase transitions [9]. These transformations involve fundamental changes in the three-dimensional packing arrangements, often accompanied by alterations in the crystal symmetry [15]. The entropy changes associated with packing rearrangements range from 25-35 J K⁻¹ mol⁻¹, with activation energies of 50-70 kJ/mol [11]. These transitions typically proceed through nucleation and growth mechanisms, with the formation of domain boundaries and defect structures playing crucial roles in the transformation kinetics [13].
The mechanism of phase transitions in bicyclic diazene crystals depends critically on the nature of the intermolecular interactions and the degree of molecular constraint within the crystal lattice [14] [13]. Transitions involving primarily electrostatic and dipole-dipole interactions tend to proceed through cooperative mechanisms, where multiple molecules move simultaneously to minimize unfavorable interaction energies [10]. In contrast, transitions dominated by van der Waals forces often exhibit more localized, molecule-by-molecule transformation pathways [11].
The kinetics of phase transitions are influenced by factors including crystal size, defect density, and the presence of impurities or solvent molecules [15]. Small crystallites and high defect concentrations generally facilitate faster transition rates by providing nucleation sites and pathways for molecular motion [13]. The reversibility of phase transitions depends on the magnitude of the thermodynamic driving force and the degree of structural reorganization required [14].
The molecular geometry of 2,3-diazabicyclo[2.1.1]hex-2-ene is profoundly influenced by torsional strain arising from the constrained bicyclic framework and the geometric requirements of the nitrogen-nitrogen double bond [16] [17]. This strain manifests in significant deviations from ideal bond angles and dihedral angles, leading to a highly strained molecular structure with unique electronic and reactive properties [18] [19].
Bond angle distortions represent the most pronounced manifestation of torsional strain within the bicyclic framework [17]. The nitrogen-nitrogen-carbon bond angles deviate substantially from the ideal tetrahedral value of 120 degrees, adopting compressed angles of 108.5 ± 2.0 degrees [16]. This 9.6% deviation from the ideal geometry reflects the geometric constraints imposed by the four-membered ring containing the nitrogen-nitrogen double bond [18]. Similarly, the carbon-nitrogen-carbon bond angles are compressed to 104.2 ± 1.5 degrees, representing a 4.8% deviation from the ideal tetrahedral angle of 109.5 degrees [19].
Dihedral angle strain manifests in the twisted conformation adopted by the bicyclic framework to minimize unfavorable eclipsing interactions [20]. The carbon-nitrogen-nitrogen-carbon dihedral angles deviate from planarity by ±15.8 ± 3.0 degrees, creating a puckered molecular geometry that distributes torsional strain throughout the bicyclic system [16]. This non-planar conformation reduces the overlap between filled molecular orbitals on adjacent atoms, thereby minimizing electron-electron repulsion [18].
Ring puckering provides an additional mechanism for strain relief within the constrained bicyclic framework [17]. The six-membered ring exhibits a puckering amplitude of 0.15 ± 0.05 Angstroms, creating a shallow boat-like conformation that reduces torsional strain between adjacent methylene groups [19]. This puckering motion is dynamic in nature, with the molecule undergoing rapid conformational interconversion between equivalent puckered forms [20].
Electronic consequences of torsional strain include alterations in orbital overlap patterns and electronic density distributions [22]. The compressed bond angles lead to increased s-character in the carbon-nitrogen bonds, resulting in shorter bond lengths and enhanced bond strength [21]. Conversely, the twisted dihedral angles reduce π-orbital overlap in the nitrogen-nitrogen double bond, leading to weakened double bond character and increased susceptibility to bond cleavage reactions [23].
Conformational dynamics are significantly restricted by the high torsional strain, with energy barriers of 15-25 kcal/mol for ring-flipping processes [22]. This conformational rigidity contrasts sharply with unstrained cycloalkanes, which typically exhibit facile ring conformational interconversion with barriers of 5-10 kcal/mol [21]. The restricted conformational flexibility has important implications for molecular recognition processes and crystal packing arrangements [19].
Temperature dependence of torsional strain effects reveals that increasing thermal energy can partially overcome geometric constraints, leading to enhanced molecular flexibility at elevated temperatures [20]. Dynamic NMR studies indicate that conformational exchange processes become observable above 200 Kelvin, suggesting that thermal activation can provide sufficient energy to surmount torsional barriers [18].
The relationship between torsional strain and molecular reactivity is particularly evident in the thermal decomposition behavior of 2,3-diazabicyclo[2.1.1]hex-2-ene [23] [24]. The high strain energy stored within the bicyclic framework provides a thermodynamic driving force for fragmentation reactions that relieve geometric constraints through bond cleavage processes [25]. This strain-release reactivity represents a fundamental characteristic of highly constrained bicyclic systems and influences both synthetic applications and mechanistic pathways [23].
| Parameter | Unstrained Value | Strained Value | Deviation (%) |
|---|---|---|---|
| N-N-C Bond Angle (degrees) | 120.0 | 108.5 ± 2.0 | 9.6 |
| C-N-C Bond Angle (degrees) | 109.5 | 104.2 ± 1.5 | 4.8 |
| Dihedral Angle C-N-N-C (degrees) | 0.0 | ±15.8 ± 3.0 | Variable |
| Ring Pucker Amplitude (Å) | 0.0 | 0.15 ± 0.05 | N/A |
| Strain Energy per Torsion (kcal/mol) | 0.0 | 2.8 ± 0.5 | N/A |
| Interaction Type | Energy Range (kJ/mol) | Distance Range (Å) | Crystal Stability Contribution (%) |
|---|---|---|---|
| Van der Waals Forces | 4-8 | 3.5-4.0 | 25-35 |
| Dipole-Dipole Interactions | 8-15 | 3.0-3.5 | 20-30 |
| π-π Stacking | 10-20 | 3.3-3.8 | 15-25 |
| C-H···N Hydrogen Bonds | 5-12 | 2.8-3.2 | 10-20 |
| Electrostatic Interactions | 15-30 | 2.5-3.0 | 30-40 |
| Transition Type | Temperature Range (K) | Entropy Change (J K⁻¹ mol⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Order-Disorder Transition | 200-250 | 20-30 | 40-60 |
| Conformational Phase Change | 150-200 | 15-25 | 30-50 |
| Molecular Reorientation | 100-150 | 10-20 | 20-40 |
| Crystal Packing Rearrangement | 250-300 | 25-35 | 50-70 |